Pyrazolidin-3-one
Overview
Description
Synthesis Analysis
Pyrazolidin-3-one can be synthesized from α,β-unsaturated esters . A recent study presented a short and flexible route to pyrazolidin-3-one analogs of the phytohormone (+)-7-iso-jasmonoyl-l-isoleucine. The compounds were assembled from four basic building blocks, namely a pyrazolidin-3-one core, alkyl chain, linker, and amino ester or acid .Molecular Structure Analysis
The molecular structure of Pyrazolidin-3-one includes a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI representation of the molecule isInChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2, (H,5,6)
. Chemical Reactions Analysis
Pyrazolidin-3-one can undergo various chemical reactions. For instance, it can be used in the synthesis of polysubstituted 3-pyrazolidinones . Another study reported a novel one-pot approach to oxidative aromatization and bromination of pyrazolidin-3-one with HBr-H2O2 system .Physical And Chemical Properties Analysis
Pyrazolidin-3-one has a molecular weight of 86.09 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 86.048012819 g/mol. The topological polar surface area is 41.1 Ų, and it has a heavy atom count of 6 .Scientific Research Applications
Synthesis of Polysubstituted 3-Pyrazolidinones
Specific Scientific Field
Organic Chemistry
Summary of the Application
Pyrazolidin-3-one and its derivatives are used in the synthesis of polysubstituted 3-pyrazolidinones. These compounds have been employed as dyes in food and other industries .
Methods of Application
The synthesis of these compounds is achieved by treating α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate .
Results or Outcomes
The importance of 3-pyrazolidinones has risen significantly due to their applicability in industrial processes and biological activity .
Visible-Light-Mediated Aerobic Transformation
Specific Scientific Field
Photocatalysis
Summary of the Application
Pyrazolidin-3-one derivatives are used in visible-light-induced aerobic oxidation, yielding corresponding azomethine imines .
Methods of Application
The process involves the use of Eosin Y as a catalyst for the visible-light-mediated aerobic transformation of N1-substituted pyrazolidin-3-one derivatives .
Results or Outcomes
The resulting azomethine imines can be further reacted with ynones in situ under copper catalyzed [3 + 2] cycloaddition reaction conditions yielding the corresponding pyrazolo [1,2- a ]pyrazoles in good yields .
Organocatalysis
Specific Scientific Field
Organocatalysis
Summary of the Application
Pyrazolidin-3-ones have been demonstrated as a new scaffold in organocatalysis .
Methods of Application
Chiral polysubstituted 3-pyrazolidinones and their derivatives have been used in the stereoselective synthesis of highly functionalized compounds .
Results or Outcomes
Several studies have demonstrated the potential of pyrazolidin-3-ones in this field, establishing their applicability in the synthesis of β-pyrazolylalanine- and β-amino-β-phenylalanine derivatives and pyrazolo[1,2-a]pyrazole-based peptide mimetics .
Synthesis of Dinitrogen-Fused Heterocyclic Derivatives
Summary of the Application
Pyrazolidin-3-one is used in the synthesis of dinitrogen-fused heterocyclic derivatives. These derivatives have been found to display a range of biological activities .
Methods of Application
The synthesis involves the reaction of N1-substituted pyrazolidine-3-ones with various dipolarophiles including olefins, alkynes, enones, isocyanides, and allenes .
Results or Outcomes
The resulting dinitrogen-fused heterocyclic systems have shown potential in various biological activities such as inhibition of human phosphodiesterase, COX-2 inhibition, anti-Alzheimer, and insecticidal activity .
Synthesis of Pyrazolo[1,2-a]pyrazole-Based Peptide Mimetics
Specific Scientific Field
Peptide Synthesis
Summary of the Application
Pyrazolidin-3-one is used in the synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics .
Methods of Application
The synthesis involves the reaction of chiral racemic (4R*,5R*)-4-benzoylamino-5-phenylpyrazolidin-3-one with hydrazine hydrate .
Results or Outcomes
The resulting pyrazolo[1,2-a]pyrazole-based peptide mimetics have shown potential in various biological activities .
Solvent-Free Synthesis
Specific Scientific Field
Green Chemistry
Summary of the Application
Pyrazolidin-3-one is used in solvent-free synthesis, which is an emerging field of research in synthetic organic chemistry .
Methods of Application
The synthesis involves the use of ball milling in organic synthesis .
Results or Outcomes
This method has been used in various reactions including catalyzed C–C bond forming reactions, synthesis of heterocycles, protecting group chemistry, redox processes, reactions with fullerenes, and bromination reactions .
Safety And Hazards
While specific safety and hazard information for Pyrazolidin-3-one is not available in the search results, it’s always recommended to handle chemical compounds with appropriate safety measures. For instance, avoid contact with skin and eyes, do not breathe dust, and store in a well-ventilated place .
Future Directions
properties
IUPAC Name |
pyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRWYRVNANFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144928 | |
Record name | 3-Pyrazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolidin-3-one | |
CAS RN |
10234-72-7 | |
Record name | 3-Pyrazolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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